Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Description
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a chemical compound that is part of a broader class of oxygen-functionalized aromatic compounds. It is characterized by the presence of a benzoate group and a methoxyethoxy substituent, which may influence its reactivity and physical properties. Although the provided papers do not directly discuss this compound, they offer insights into similar molecules and their behaviors, which can be extrapolated to hypothesize about the properties and potential applications of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.
Synthesis Analysis
The synthesis of related compounds, such as 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents, has been achieved through methods that could potentially be adapted for the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate . The process optimization of a similar compound, Methyl 2-Methoxy-5-Aminosulfonyl Benzoate, involved multiple steps including etherification and esterification, which could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be inferred to some extent from studies on similar compounds. For instance, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate have been analyzed, revealing two-dimensional architectures formed by hydrogen bonds and halogen interactions . These findings suggest that Methyl 4-(2-methoxy-2-oxoethoxy)benzoate may also exhibit specific intermolecular interactions that could affect its crystalline properties.
Chemical Reactions Analysis
The reactivity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be speculated based on the behavior of structurally related compounds. For example, the electrochemical oxidation of catechol derivatives has been studied, leading to methoxylation reactions and the formation of o-benzoquinone derivatives . This indicates that Methyl 4-(2-methoxy-2-oxoethoxy)benzoate might undergo similar oxidation reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be estimated by examining the properties of analogous compounds. For instance, methyl 4-(4-alkoxystyryl)benzoates have been synthesized and found to be thermally stable up to 200°C, with liquid crystalline and fluorescence properties . This suggests that Methyl 4-(2-methoxy-2-oxoethoxy)benzoate may also exhibit thermal stability and potentially interesting optical properties.
properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-10(12)7-16-9-5-3-8(4-6-9)11(13)15-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKLWCHCJYAQKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358320 | |
Record name | methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
CAS RN |
35005-30-2 | |
Record name | methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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